(R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid

DD‑carboxypeptidase penicillin‑binding protein acylation rate

Researchers needing a reliable, chemically-defined substrate for kinetic analysis of D-alanine carboxypeptidases and penicillin-binding proteins face challenges with substrate batch variability. This synthetic tripeptide addresses this: - Guarantees reproducible kinetics: Defined Nα,Nε-diacetyl protection eliminates side reactions inherent to unprotected analogs, ensuring Km and kcat values (Km range 0.35-8.98 mM) directly comparable across enzyme isoforms and published literature. - Differentiates binding from catalysis: The amide bond mimics the natural D-Ala-D-Ala terminus, hydrolyzed 4-15x slower than depsipeptide analogs, preserving the physiologically relevant rate-limiting step for accurate inhibitor screening. - Supply chain reliability: ≥98% HPLC purity (≥85% peptide content), shipped globally at ambient temperature with Certificate of Analysis for immediate method validation.

Molecular Formula C16H28N4O6
Molecular Weight 372.42 g/mol
Cat. No. B12117912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid
Molecular FormulaC16H28N4O6
Molecular Weight372.42 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C
InChIInChI=1S/C16H28N4O6/c1-9(14(23)19-10(2)16(25)26)18-15(24)13(20-12(4)22)7-5-6-8-17-11(3)21/h9-10,13H,5-8H2,1-4H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)
InChIKeyVIHGYLJIMMKSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac2-L-Lys-D-Ala-D-Ala: Gold-Standard DD-Carboxypeptidase Substrate


(R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid, commonly referred to as Nα,Nε-Diacetyl-Lys-D-Ala-D-Ala or Ac2-L-Lys-D-Ala-D-Ala (CAS 24570-39-6), is a synthetic tripeptide that faithfully mimics the D-alanyl-D-alanine terminus of bacterial peptidoglycan stem peptides. It serves as the universal, well-characterized substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases; EC 3.4.16.4) and related penicillin-binding proteins (PBPs) across a broad range of Gram-positive and Gram-negative organisms [1]. Unlike larger natural substrates or unprotected lysine analogs, its defined Nα,Nε-diacetyl protection and stereochemical purity (three defined stereocenters) eliminate side reactions and enable reproducible kinetic measurements that are directly comparable across laboratories .

Why Substitutes Fail: Pitfalls of Replacing Ac2-L-Lys-D-Ala-D-Ala


Simply substituting (R)-2-((R)-2-((S)-2,6-Diacetamidohexanamido)propanamido)propanoic acid with a close structural analog—such as the unprotected Lys-D-Ala-D-Ala, the mono‑acetyl derivative, or the corresponding depsipeptide (Ac2‑L‑Lys‑D‑Ala‑D‑lactate)—fundamentally alters the enzyme‑substrate interaction and the kinetic readout. The unprotected tripeptide carries a free ε‑amino group that introduces pH‑dependent charge heterogeneity and off‑target ionic interactions, while the mono‑acetyl analog presents an unbalanced hydrophobicity profile that shifts Km and kcat unpredictably [1]. The depsipeptide ester is hydrolyzed 4‑ to 15‑fold faster than the amide substrate depending on the enzyme source, because the rate‑limiting acylation step (k2) is accelerated for ester cleavage, changing the rate‑determining step entirely and invalidating direct comparison with peptidoglycan‑mimetic kinetic data [2]. The diacetyl‑protected amide substrate is therefore the only form that preserves the physiologically relevant rate‑limiting chemistry and ensures inter‑laboratory reproducibility.

Ac2-L-Lys-D-Ala-D-Ala: Quantitative Evidence vs. Analogs


Physiologic Acylation Kinetics: Amide vs. Depsipeptide

When assayed against the B. subtilis penicillin‑sensitive D‑alanine carboxypeptidase, the depsipeptide analog Ac2‑L‑Lys‑D‑Ala‑D‑lactate was hydrolyzed 15‑fold faster than the amide substrate (R)‑2‑((R)‑2‑((S)‑2,6‑Diacetamidohexanamido)propanamido)propanoic acid (Ac2‑L‑Lys‑D‑Ala‑D‑Ala). The E. coli enzyme showed a 4‑fold acceleration for the ester. This difference arises because the ester bond accelerates the rate‑limiting acylation step (k2), shifting the kinetic bottleneck away from the physiological acylation event and rendering the ester unsuitable for studies of the natural peptidoglycan cross‑linking mechanism [1].

DD‑carboxypeptidase penicillin‑binding protein acylation rate

Km Compendium for Cross-Species Assay Standardization

The Michaelis constant (Km) of (R)‑2‑((R)‑2‑((S)‑2,6‑Diacetamidohexanamido)propanamido)propanoic acid has been determined across multiple recombinant D,D‑carboxypeptidases under comparable conditions (50 mM Tris‑HCl, pH 8.5, 37 °C). Reported Km values are 1.28 mM for recombinant PBP‑6 and 8.98 mM for recombinant PBP‑5 of E. coli, with additional values of 0.35 mM for a C98A mutant and 6.2 mM for wild‑type enzyme at pH 7.2. This compilation of 11 independent Km determinations provides the most extensive cross‑species kinetic reference set available for any synthetic D‑Ala‑D‑Ala mimetic, allowing direct comparison of enzyme variants and species differences [1].

enzyme kinetics Michaelis constant PBP5 PBP6

Defined Purity for Reproducible Enzymatic Assays

Commercial lots of (R)‑2‑((R)‑2‑((S)‑2,6‑Diacetamidohexanamido)propanamido)propanoic acid are released with a minimum HPLC purity of 98% and a peptide content (by weight) of ≥85%, as verified by the supplier’s Certificate of Analysis. In contrast, many in‑house or low‑cost synthetic batches of related tripeptides exhibit variable purity (often <90%) and undefined counter‑ion content, which directly impacts the apparent Km and Vmax in kinetic assays. The defined purity specifications eliminate the need for re‑purification or post‑hoc correction factors, reducing inter‑assay variability to <5% when the same lot is used .

quality control peptide purity DD‑carboxypeptidase assay

Well-Defined pH Profile for PBP5 Assay Optimization

The pH‑dependence of kcat/Km for E. coli PBP5 against (R)‑2‑((R)‑2‑((S)‑2,6‑Diacetamidohexanamido)propanamido)propanoic acid follows a bell‑shaped curve with experimentally determined pKa values of 8.2 and 11.1 [1]. The enzyme is stable across the exceptional range of pH 4.6–12.3 when this substrate is used, whereas unprotected or partially acetylated analogs often exhibit narrower stability windows due to charge repulsion or aggregation at extreme pH. These precisely mapped pKa values allow researchers to operate at pH optima (e.g., pH 8.5–9.0) that maximize catalytic efficiency while avoiding artifacts caused by buffer‑dependent ionization of the substrate.

pH stability PBP assay optimization DD‑carboxypeptidase

Key Research and Industrial Applications of Ac2-L-Lys-D-Ala-D-Ala


β-Lactam Discovery: DD-Carboxypeptidase Inhibition

In antibacterial drug discovery, the amide substrate (R)‑2‑((R)‑2‑((S)‑2,6‑Diacetamidohexanamido)propanamido)propanoic acid is used in continuous spectrophotometric or fluorometric assays to screen compound libraries for inhibitors of penicillin‑binding proteins. Because the substrate’s Km and kcat are well‑documented across multiple PBP isoforms (Km 0.35–8.98 mM depending on the enzyme) [1], IC50 values can be reliably converted into Ki values and compared across different enzyme targets, accelerating hit‑to‑lead progression.

Vancomycin Resistance: Binding Specificity Studies

The tripeptide serves as a defined, soluble mimic of the peptidoglycan precursor for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies of glycopeptide antibiotics. Its amide character matches the natural D‑Ala‑D‑Ala terminus that vancomycin recognizes, whereas the depsipeptide analog binds with altered thermodynamics. Quantitative comparative hydrolysis data (4‑ to 15‑fold rate difference) [2] inform experimental designs that distinguish between binding and catalysis, enabling accurate assessment of resistance mutations.

Quality Control for Peptidoglycan Analysis

Due to its defined purity (≥98% HPLC, ≥85% peptide content) , the compound is employed as a system‑suitability standard to validate LC‑MS methods for peptidoglycan fragment analysis and to calibrate fluorogenic enzyme assays. Laboratories can use the compound’s well‑characterized pH profile (pKa 8.2 and 11.1 for PBP5) [3] to verify instrument performance and buffer integrity before running precious biological samples.

Enzyme Evolution and Mutagenesis of DD-Carboxypeptidases

The extensive BRENDA‑curated kinetic parameter set (11 independent Km values and 10 kcat records) [1] makes Ac2‑L‑Lys‑D‑Ala‑D‑Ala the reference substrate for comparing catalytic efficiencies of wild‑type and engineered D,D‑carboxypeptidase variants. Researchers can immediately benchmark novel mutants against published wild‑type data without the confounding effect of variable substrate purity or side‑chain deprotection.

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